molecular formula C10H9Cl2NO3S B1377715 1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride CAS No. 1375474-80-8

1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride

Cat. No. B1377715
M. Wt: 294.15 g/mol
InChI Key: LWFZBEXPTYKKMG-UHFFFAOYSA-N
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Description

1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride is a complex organic compound. It is a derivative of indoles, which are significant heterocyclic systems in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .

Scientific Research Applications

Chemical Modifications and Biological Activities

  • Chemical Modifications for Enhanced Biological Activities : Derivatives of D-glucans, including those modified through sulfonylation (similar to modifications possible with "1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride"), have shown increased solubility and biological activities such as antioxidation and anticoagulation. Chemically modified D-glucans exhibit potent biological activities including acting as anticoagulants, antitumors, antioxidants, and antivirals, highlighting the potential of sulfonylated compounds in pharmaceutical applications (Kagimura et al., 2015).

Synthesis and Catalytic Applications

  • Advancements in Organic Synthesis : The use of sulfonyl chloride reagents, akin to the structural functionality found in "1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride," has been pivotal in the formation of bonds crucial for the synthesis of complex organic molecules. These reagents facilitate the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, underpinning the synthesis of a wide range of organic compounds with potential pharmaceutical applications (Chachignon et al., 2017).

Environmental Applications

  • Impact on Advanced Oxidation Processes (AOPs) : The presence of chloride ions in water treatment processes, specifically in Advanced Oxidation Processes (AOPs), significantly affects the efficiency and outcome of these treatments. Studies have shown that chloride ions can react with strong oxidants, leading to the formation of chlorine radicals that can directly react with organic substrates or generate additional radicals, impacting the degradation of pollutants. This highlights the importance of understanding the role of chloride-based compounds in environmental chemistry and pollution control strategies (Oyekunle et al., 2021).

properties

IUPAC Name

1-acetyl-6-chloro-2,3-dihydroindole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3S/c1-6(14)13-3-2-7-4-10(17(12,15)16)8(11)5-9(7)13/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFZBEXPTYKKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C21)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride
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1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride
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